molecular formula C13H22Cl2N2 B2527640 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride CAS No. 2260933-00-2

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

Cat. No.: B2527640
CAS No.: 2260933-00-2
M. Wt: 277.23
InChI Key: IFTNPKWWCFDENH-UHFFFAOYSA-N
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Description

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride typically involves the reaction of 3-phenylpropan-1-amine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride, also known as 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride, is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a phenyl group, allows it to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

The compound has the following chemical properties:

PropertyValue
CAS No. 148736-33-8
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
IUPAC Name 3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride
InChI Key SEOIRAZOLFFFFN-UHFFFAOYSA-N
Solubility Not available

The biological activity of 3-phenyl-3-pyrrolidin-1-ylpropan-1-amine is largely attributed to its ability to modulate enzyme activity through binding interactions. The rigid pyrrolidine framework enhances binding affinity to active sites of enzymes, which can lead to inhibition or activation depending on the specific target. This interaction is crucial for its potential therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Enzyme Inhibition

Studies have shown that 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), a key player in numerous signaling pathways related to cell survival and differentiation .

Protein-Ligand Interactions

The compound is also utilized in studies examining protein-ligand interactions, providing insights into how small molecules can influence protein function. This aspect is vital for drug design and understanding disease mechanisms at the molecular level.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • GSK-3β Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit GSK-3β. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity .
  • Neuroprotective Properties : Research has suggested that certain derivatives of this compound may exhibit neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases.

Applications in Medicinal Chemistry

The compound's ability to interact with various biological targets makes it a valuable candidate in medicinal chemistry:

Drug Development

Due to its enzyme-modulating properties, 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride is being explored for developing new therapeutic agents aimed at treating conditions such as diabetes, cancer, and neurodegenerative disorders.

Synthesis of Heterocyclic Compounds

It serves as a building block in organic synthesis for creating more complex heterocyclic compounds that may possess enhanced biological activities .

Properties

IUPAC Name

3-phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-9-8-13(15-10-4-5-11-15)12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTNPKWWCFDENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CCN)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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